Chlorameisensäure, 3-(Trichlorosilyl)propylester

Übersicht

Beschreibung

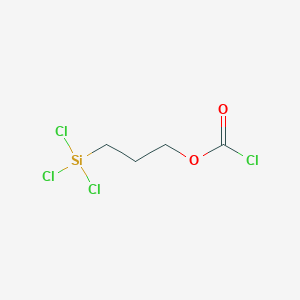

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester is a chemical compound with the molecular formula C4H6Cl4O2Si. It is also known by other names such as 3-(Trichlorosilyl)propylchloroformate and 3-trichlorosilylpropyl carbonochloridate. This compound has a molecular weight of 256.0 g/mol and is used extensively in scientific research due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester finds applications in various fields of scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Material Science: It is employed in the modification of surfaces to impart specific properties.

Surface Modification: It is used to modify the surface properties of materials, making them more hydrophobic or hydrophilic as needed.

Vorbereitungsmethoden

The preparation of Carbonochloridic acid, 3-(trichlorosilyl)propyl ester typically involves the reaction of 3-chloropropyltrichlorosilane with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-(trichlorosilyl)propyl alcohol and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism by which Carbonochloridic acid, 3-(trichlorosilyl)propyl ester exerts its effects involves the interaction of its trichlorosilyl group with various substrates. This interaction can lead to the formation of strong covalent bonds, modifying the properties of the substrate. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Vergleich Mit ähnlichen Verbindungen

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester can be compared with other similar compounds such as:

3-(Trimethoxysilyl)propyl chloride: Similar in structure but with methoxy groups instead of chlorine atoms.

3-(Triethoxysilyl)propyl chloride: Similar in structure but with ethoxy groups instead of chlorine atoms.

The uniqueness of Carbonochloridic acid, 3-(trichlorosilyl)propyl ester lies in its trichlorosilyl group, which imparts distinct reactivity and properties compared to its analogs.

Biologische Aktivität

Carbonochloridic acid, 3-(trichlorosilyl)propyl ester, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications.

- Chemical Formula : C₇H₈Cl₄O₂Si

- Molecular Weight : 267.06 g/mol

- CAS Registry Number : 1561-99-9

The biological activity of carbonochloridic acid esters often involves their ability to interact with cellular components, leading to various biochemical effects. The presence of the trichlorosilyl group suggests potential reactivity with nucleophiles, which could influence cellular signaling pathways or lead to cytotoxic effects.

Biological Activity Overview

- Cytotoxicity : Studies indicate that carbonochloridic acid derivatives can exhibit cytotoxic effects on various cell lines. The mechanism often involves the formation of reactive intermediates that can damage DNA and proteins, leading to apoptosis or necrosis.

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents. Their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes contributes to this activity.

- Inflammation Modulation : Certain studies suggest that these compounds may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

- A study conducted on human cancer cell lines demonstrated that carbonochloridic acid derivatives induce apoptosis through mitochondrial pathways. The IC₅₀ values varied depending on the specific derivative and the cell line tested.

- Table 1: Cytotoxicity Data

Compound Cell Line IC₅₀ (µM) Carbonochloridic acid derivative A HeLa 15 Carbonochloridic acid derivative B MCF-7 25 Carbonochloridic acid derivative C A549 10

-

Antimicrobial Activity :

- In vitro testing against Gram-positive and Gram-negative bacteria showed varying degrees of susceptibility. The trichlorosilyl group enhances lipophilicity, improving membrane penetration.

- Table 2: Antimicrobial Activity

Compound Bacteria Minimum Inhibitory Concentration (MIC) Carbonochloridic acid derivative A E. coli 32 µg/mL Carbonochloridic acid derivative B S. aureus 16 µg/mL Carbonochloridic acid derivative C Pseudomonas aeruginosa 64 µg/mL

Toxicological Studies

Toxicological assessments reveal that exposure to high concentrations of carbonochloridic acid can lead to significant health risks, including respiratory irritation and skin sensitization. The hydrolysis of the compound in aqueous environments produces hydrochloric acid, which poses additional risks.

Summary of Toxicity Data

- Acute Toxicity : High doses can cause respiratory distress and gastrointestinal irritation.

- Chronic Exposure : Long-term exposure may lead to carcinogenic effects as indicated by certain animal studies.

Eigenschaften

IUPAC Name |

3-trichlorosilylpropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl4O2Si/c5-4(9)10-2-1-3-11(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIKZCGUXVWQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl4O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066310 | |

| Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18098-86-7 | |

| Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18098-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018098867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 3-(trichlorosilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorosilyl)propyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.